Poloxime vs. Poloxin: Quantified Hydrolytic Stability and Elimination of Reactivity Artifacts
Poloxime is the stable hydrolysis product of Poloxin, not a reactive intermediate. LC-MS analysis demonstrates that Poloxin reacts to completion with amino-protected lysine and histidine within approximately 10 minutes at room temperature, generating the cleaved Poloxime form [1]. In contrast, Poloxime does not undergo this nucleophilic reactivity and can be directly procured as a stable, pre-hydrolyzed compound. This eliminates the variable of in situ conversion that plagues experiments using Poloxin, where the effective concentration of the active species changes over time based on buffer conditions and temperature .
| Evidence Dimension | Chemical Reactivity with Nucleophilic Amino Acids |
|---|---|
| Target Compound Data | Stable; does not react with lysine/histidine side chains under ambient conditions. |
| Comparator Or Baseline | Poloxin (CAS 321688-88-4): Reacts to completion with amino-protected lysine and histidine in ~10 minutes at room temperature, hydrolyzing to Poloxime. |
| Quantified Difference | Reaction half-life <10 minutes for Poloxin vs. stable for Poloxime. |
| Conditions | LC-MS analysis of reaction mixtures with amino-protected lysine and histidine derivatives in aqueous/organic solvent at room temperature. |
Why This Matters
For procurement, selecting Poloxime over Poloxin ensures the user is working with the defined, active chemical species, thereby improving assay reproducibility and enabling accurate dose-response quantification without the confounding effects of chemical instability.
- [1] Nature Scientific Reports. (2016). Figure 9: Poloxin alkylates nucleophilic amino acid side chains. Retrieved from https://www.nature.com/articles/srep37581/figures/9 View Source
